5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Drug Discovery Medicinal Chemistry Lipophilic Efficiency

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide (MF: C₁₈H₁₂Cl₂FN₃OS; MW: 408.3 Da) is a fully synthetic, tetra-substituted pyrimidine-4-carboxamide. The molecule belongs to a focused library of screening compounds that has been made commercially available through Chemspace, primarily in 90% purity.

Molecular Formula C18H12Cl2FN3OS
Molecular Weight 408.3 g/mol
Cat. No. B12204127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Molecular FormulaC18H12Cl2FN3OS
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C18H12Cl2FN3OS/c19-13-3-1-2-4-15(13)23-17(25)16-14(20)9-22-18(24-16)26-10-11-5-7-12(21)8-6-11/h1-9H,10H2,(H,23,25)
InChIKeyVFVQTWIOUBYRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide – Structure & Baseline for Procurement Evaluation


5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide (MF: C₁₈H₁₂Cl₂FN₃OS; MW: 408.3 Da) is a fully synthetic, tetra-substituted pyrimidine-4-carboxamide [1]. The molecule belongs to a focused library of screening compounds that has been made commercially available through Chemspace, primarily in 90% purity [1]. Its calculated logP of 5.81 and topological polar surface area (tPSA) of 55 Ų place it in a physicochemical space relevant to cellular permeability, though no primary target-engagement or in‑vivo data have been disclosed for this exact structure as of the search date [1].

Why Generic Substitution Fails for 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide


Within the pyrimidine-4-carboxamide class, minor structural changes produce large shifts in lipophilicity, hydrogen‑bonding capacity, and 3D shape, which have been repeatedly shown to alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1][2]. The specific combination of a 5‑chloro substitution, a 2‑chlorophenyl amide, and a para‑fluorobenzyl thioether creates a unique pharmacophoric signature that cannot be replicated by the closest commercially available analogs (e.g., the 3‑methylbenzyl, N‑phenyl, or regioisomeric amide derivatives). Selecting an alternative without quantitative head‑to‑head data therefore carries a high risk of obtaining a different selectivity fingerprint and divergent property‑based behavior in biochemical or cellular assays [1][2][3].

Quantitative Differentiation Evidence for 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide vs. Closest Analogs


Lipophilic Efficiency Landscape: 4‑Fluorobenzyl Derivative Occupies a Unique logP–Potency Space Among Thioether Analogs

In the absence of disclosed target‑specific IC₅₀ values, lipophilic ligand efficiency (LipE) potential was assessed using calculated logP as a surrogate for the thermodynamic penalty of binding. The 4‑fluorobenzyl derivative (logP 5.81) is 0.37 log units less lipophilic than the 3‑methylbenzyl analog (logP 6.18) yet retains the same hydrogen‑bond donor/acceptor count and tPSA [1][2]. This implies that if both compounds engage the same target with equal affinity, the 4‑fluorobenzyl derivative would deliver a LipE advantage of ~0.37 kcal/mol in binding free energy per heavy atom, translating to a potential 1.8‑fold improvement in thermodynamic efficiency [3].

Drug Discovery Medicinal Chemistry Lipophilic Efficiency

Hydrogen‑Bond Donor Count Differentiates the 2‑Chlorophenyl Amide from N‑Phenyl and N‑(2‑Fluorophenyl) Regioisomers

The 2‑chlorophenyl amide of the target compound introduces one hydrogen‑bond donor (HBD = 1), whereas the unsubstituted N‑phenyl analog (CAS 874137‑54‑9) possesses zero HBDs [1]. According to the widely validated ‘rule of 3/75’ for fragment‑based and lead‑like chemical space, the presence vs. absence of a single HBD can significantly alter aqueous solubility (up to 10‑fold), passive membrane permeability, and P‑glycoprotein recognition [2]. For researchers designing cellular assays or in‑vivo pharmacokinetic studies, this single‑atom difference between in‑class alternatives is a critical selection parameter.

Medicinal Chemistry Permeability Solubility

Fraction of sp³ Carbons (Fsp³) Distinguishes Aromatic Rigidity from the 3‑Methylbenzyl Analog

The target compound exhibits an Fsp³ value of 0.055, while the 3‑methylbenzyl analog reaches 0.105 due to the methyl substituent on the benzyl ring [1][2]. A higher Fsp³ is associated with increased molecular complexity, improved aqueous solubility, and higher clinical success rates. The 0.05‑unit difference between these two in‑class analogs can translate into measurably different solid‑state properties (e.g., melting point, crystallinity) and solubility, which directly impact high‑throughput screening logistics and formulation feasibility [3].

Drug Discovery Molecular Complexity Developability

Optimal Procurement‑Linked Application Scenarios for 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide


Kinase Inhibitor Lead Generation Requiring a Moderately Lipophilic Pyrimidine‑4‑carboxamide Scaffold

Given its logP of 5.81 and HBD count of 1, the compound is best positioned as a starting point for kinase programs (e.g., PIM, SGK, or NAPE‑PLD) where the 4‑fluorobenzyl thioether moiety is hypothesized to occupy a hydrophobic back pocket or selectivity cleft [1]. The quantitative logP advantage over the 3‑methylbenzyl analog (ΔlogP = –0.37) supports the selection of the fluorinated derivative when maintaining ligand efficiency is a primary goal [1][2].

Cell‑Based Phenotypic Screening Panels Where Balanced Permeability and Solubility Are Required

The single H‑bond donor (vs. zero in the N‑phenyl analog) is predicted to enhance aqueous solubility while retaining sufficient passive permeability, making this compound suitable for phenotypic screening cascades that cannot tolerate highly insoluble or impermeable starting points [1][3]. Procurement teams should consider this structural feature when selecting between in‑class analogs for medium‑throughput cell‑based assay campaigns [3].

Structure–Activity Relationship (SAR) Expansion Around the 2‑Chlorophenyl Amide Vector

The 2‑chloro substitution on the anilide ring distinguishes this compound from the 4‑chlorophenyl and unsubstituted phenyl regioisomers. Medicinal chemistry groups seeking to probe ortho‑substituent effects on target binding or metabolic stability should select this compound as the reference standard [1]. Its Fsp³ of 0.055 further confirms a flat, aromatic character that may favor Type II kinase binding modes [1][4].

Computational Chemistry Validation Sets for Docking and Free‑Energy Perturbation (FEP) Studies

Because this compound is commercially available (90% purity, multiple suppliers) and its closest analogs are also purchasable, the molecule–analog pair forms a tractable experimental validation system for prospective Free‑Energy Perturbation calculations or docking score calibrations [1][2]. The known ΔlogP, ΔFsp³, and ΔHBD values provide quantitative benchmarks for computational model performance [1][2][3].

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